(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate
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Overview
Description
(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a methoxyphenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using methoxybenzoyl chloride and an aluminum chloride catalyst.
Formation of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be synthesized through the methylation of a phenol derivative using dimethyl sulfate.
Coupling Reactions: The final step involves coupling the synthesized intermediates through a Heck reaction, where the thiophene derivative reacts with the dimethoxyphenyl derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halogenated, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: This compound shares the dimethoxyphenyl group but lacks the thiophene ring and the methoxyphenyl group.
(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride: This compound is a precursor in the synthesis of the target compound and shares the dimethoxyphenyl group.
Uniqueness
The uniqueness of (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both methoxy and dimethoxy groups, along with the thiophene ring, provides a unique electronic structure that can be exploited in various fields.
Properties
IUPAC Name |
[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6S/c1-26-16-8-9-17(20(14-16)29-23(25)22-5-4-12-30-22)18(24)10-6-15-7-11-19(27-2)21(13-15)28-3/h4-14H,1-3H3/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXRSXGWYITSQN-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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